molecular formula C13H19ClF3NO2 B2549984 2-Chloro-1-[5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]propan-1-one CAS No. 2411308-31-9

2-Chloro-1-[5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]propan-1-one

Cat. No.: B2549984
CAS No.: 2411308-31-9
M. Wt: 313.75
InChI Key: MGYSOZFOYXYVSW-UHFFFAOYSA-N
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Description

2-Chloro-1-[5-(trifluoromethyl)-9-oxa-2-azaspiro[55]undecan-2-yl]propan-1-one is a complex organic compound characterized by its unique spiro structure and the presence of a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]propan-1-one typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of a suitable spiro intermediate with chlorinating agents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]propan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

2-Chloro-1-[5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]propan-1-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific properties.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules and potential therapeutic effects.

    Industrial Applications: The compound can be used in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]propan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The spiro structure may also play a role in its interaction with molecular targets, influencing its overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyridine
  • Spiro[5.5]undecane derivatives with 1,3-dioxane or 1,3-dithiane rings

Uniqueness

2-Chloro-1-[5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]propan-1-one is unique due to its combination of a spiro structure and a trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-chloro-1-[5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClF3NO2/c1-9(14)11(19)18-5-2-10(13(15,16)17)12(8-18)3-6-20-7-4-12/h9-10H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGYSOZFOYXYVSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(C2(C1)CCOCC2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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